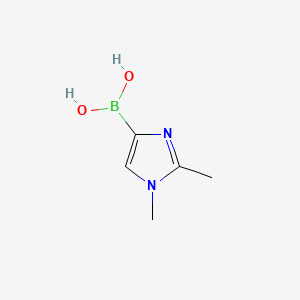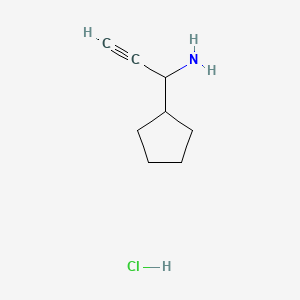![molecular formula C5H6ClN3 B13552942 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 98751-44-1](/img/structure/B13552942.png)
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]imidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The presence of a chlorine atom at the 7th position enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]imidazole oxides.
Reduction: Formation of dihydropyrazolo[1,5-a]imidazole derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fused ring structure.
Imidazo[1,2-a]pyridines: Another class of heterocycles with similar biological activities but different structural features.
1H-pyrazolo[3,4-d]pyrimidines: Compounds with a similar pyrazole ring but fused with a pyrimidine ring.
Uniqueness
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
98751-44-1 |
|---|---|
Molekularformel |
C5H6ClN3 |
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
7-chloro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C5H6ClN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2 |
InChI-Schlüssel |
DSCRUDQDNIFFOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(C=N2)Cl)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)
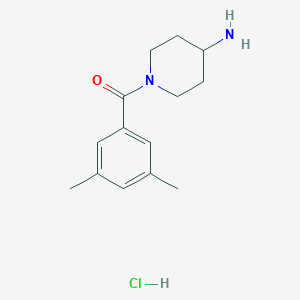
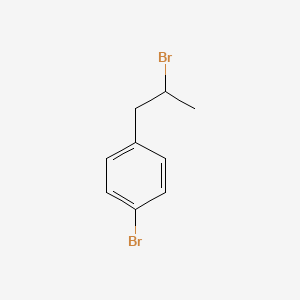
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
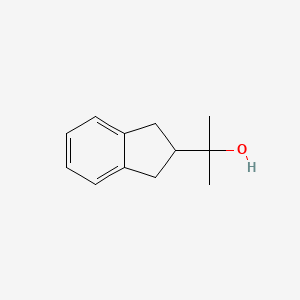
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
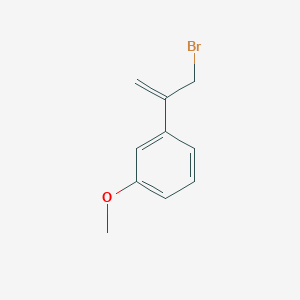
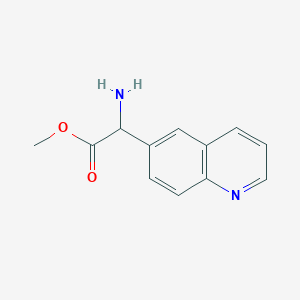
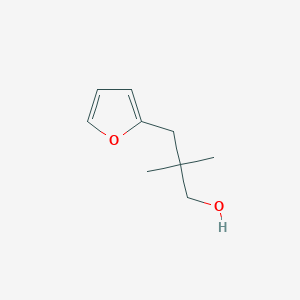
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
